molecular formula C11H14N4O B2819092 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 1706079-01-7

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B2819092
CAS No.: 1706079-01-7
M. Wt: 218.26
InChI Key: AQOPRYQADUFAKZ-UHFFFAOYSA-N
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Description

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research on substituted 1,2,3-triazoles synthesized through the 1,3-dipolar cycloaddition reaction has demonstrated antimicrobial activity. These studies underscore the potential of triazole derivatives, including those structurally related to the compound , in developing new antimicrobial agents (Holla et al., 2005).

Muscarinic Activities

Another study focused on quinuclidin-3-yltriazole and -tetrazole derivatives, revealing their efficacy as muscarinic ligands. This suggests that compounds incorporating azabicyclo[3.2.1]octane and triazole elements could have potential applications in targeting muscarinic receptors, offering pathways for drug development in treating neurological disorders (Wadsworth et al., 1992).

Synthesis and Stereochemistry

A detailed study on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor involves complex azabicyclo[3.2.1]octane derivatives. Such research highlights the chemical versatility and potential therapeutic applications of compounds featuring azabicyclo[3.2.1]octane and triazole units (Chen et al., 2010).

Radiopharmaceutical Applications

The development and evaluation of radioiodinated derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha- phenylacetate showcase the potential of azabicyclo compounds in radiopharmaceutical applications, particularly for targeting muscarinic receptors (Rzeszotarski et al., 1984).

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c16-11(6-14-8-12-7-13-14)15-9-2-1-3-10(15)5-4-9/h1-2,7-10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOPRYQADUFAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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